Natural Processing Status and Ex Vivo CD4+ T-Cell Recognition
Among 11 MAGE-3 peptides predicted by TEPITOPE to form promiscuous CD4+ T-cell epitopes, MAGE-3 (111-125) was one of only four regions (along with 146-160, 191-205, and 281-295) found to contain naturally processed epitopes. In direct contrast, MAGE-3 (161-175) and MAGE-3 (171-185) were confirmed to contain epitopes not naturally processed in vitro, despite binding to at least three different HLA-DR alleles [1]. This binary distinction—naturally processed versus not—has been independently confirmed in ex vivo analyses of melanoma patient samples, where MAGE-A3 (111-125) was recognized by CD4+ T cells from 7/11 patients (64%), while MAGE-A3 (161-175) elicited zero recognitions (0/11) [2].
| Evidence Dimension | Natural processing status and ex vivo CD4+ T-cell recognition frequency in advanced melanoma patients |
|---|---|
| Target Compound Data | Naturally processed in vitro; recognized by CD4+ T cells from 7 of 11 melanoma patients (64%) |
| Comparator Or Baseline | MAGE-A3 (161-175): Not naturally processed in vitro; recognized by 0 of 11 melanoma patients (0%); MAGE-A3 (171-185): Not naturally processed; recognized by 1 of 11 patients (9%) |
| Quantified Difference | Absolute difference of 64 percentage points in ex vivo recognition rate (7/11 vs. 0/11); binary distinction in natural processing (processed vs. not processed) |
| Conditions | In vitro: HLA-DR binding competition ELISA and CD4+ T-cell proliferation assays using PBMCs from healthy donors and melanoma patients (Blood 2003). Ex vivo: direct CD4+ T-cell recognition assay in 11 advanced melanoma patients (Cancer Research 2008). |
Why This Matters
Natural processing is a prerequisite for physiological relevance; a peptide that binds HLA but is not naturally processed cannot serve as a valid vaccine immunogen or immunomonitoring tool, directly dictating procurement decisions for translational immuno-oncology studies.
- [1] Consogno G, Manici S, Facchinetti V, et al. Identification of immunodominant regions among promiscuous HLA-DR–restricted CD4+ T-cell epitopes on the tumor antigen MAGE-3. Blood. 2003;101(3):1038-1044. doi:10.1182/blood-2002-03-0933 View Source
- [2] Marturano J, Longhi R, Russo V, Protti MP. Endosomal proteases influence the repertoire of MAGE-A3 epitopes recognized in vivo by CD4+ T cells. Cancer Res. 2008;68(5):1555-1562. doi:10.1158/0008-5472.CAN-07-3048 View Source
